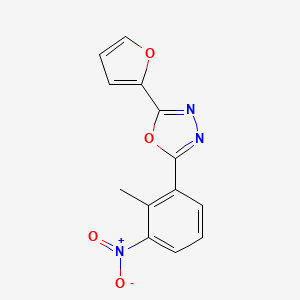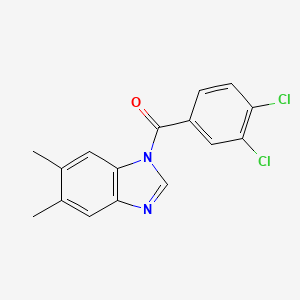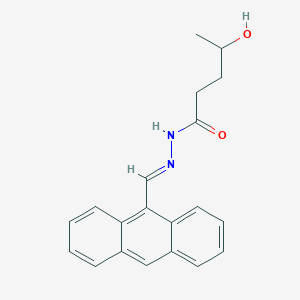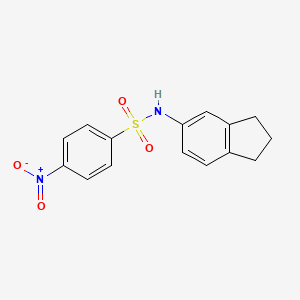
2-(2-furyl)-5-(2-methyl-3-nitrophenyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-furyl)-5-(2-methyl-3-nitrophenyl)-1,3,4-oxadiazole, also known as Furoxan, is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its unique properties. Furoxan is a nitric oxide (NO) donor, which means that it releases NO in a controlled manner, making it an important tool in various biological studies.
Wirkmechanismus
2-(2-furyl)-5-(2-methyl-3-nitrophenyl)-1,3,4-oxadiazole releases NO in a controlled manner, which activates the enzyme guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission. This compound has been shown to activate the NO-cGMP pathway, leading to its various biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects. This compound has also been shown to have neuroprotective effects and has been used in studies related to neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-furyl)-5-(2-methyl-3-nitrophenyl)-1,3,4-oxadiazole has several advantages in laboratory experiments, including its ability to release NO in a controlled manner, its stability, and its ease of synthesis. However, this compound also has some limitations, including its potential toxicity, its short half-life, and its sensitivity to pH and temperature.
Zukünftige Richtungen
The potential applications of 2-(2-furyl)-5-(2-methyl-3-nitrophenyl)-1,3,4-oxadiazole in various fields of research are vast, and several future directions can be explored. This compound can be used as a tool in studies related to cardiovascular diseases, cancer, inflammation, and neurodegenerative disorders. Furthermore, the development of new this compound derivatives with improved pharmacological properties can be explored. The use of this compound in combination with other drugs can also be investigated to enhance its therapeutic potential.
Conclusion:
In conclusion, this compound is a unique compound that has gained significant attention in the field of medicinal chemistry due to its ability to release NO in a controlled manner. This compound has been extensively used in various scientific studies and has shown promising results in various biological processes. However, further research is needed to fully understand its potential applications and limitations.
Synthesemethoden
2-(2-furyl)-5-(2-methyl-3-nitrophenyl)-1,3,4-oxadiazole can be synthesized using various methods, including the reaction of nitric oxide with furfuryl alcohol or the reaction of nitric oxide with 2-methyl-3-nitrophenol. However, the most common method of synthesis involves the reaction of furfuryl alcohol with 2-methyl-3-nitrophenyl isocyanate in the presence of a base. The reaction produces this compound as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
2-(2-furyl)-5-(2-methyl-3-nitrophenyl)-1,3,4-oxadiazole has been extensively used in various scientific studies due to its ability to release NO in a controlled manner. NO is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. This compound has been used as a NO donor in studies related to cardiovascular diseases, cancer, inflammation, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-(furan-2-yl)-5-(2-methyl-3-nitrophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4/c1-8-9(4-2-5-10(8)16(17)18)12-14-15-13(20-12)11-6-3-7-19-11/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVKTTPIOXHLMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C2=NN=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5714279.png)
![2-[(4,6-dimethyl-2-quinazolinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5714292.png)

![3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B5714305.png)
![1-[2-(phenylsulfonyl)ethyl]piperidine](/img/structure/B5714323.png)
![N-[4-({[3-(methylthio)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5714331.png)
![1-(3-chlorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5714347.png)

![3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B5714366.png)
![N-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B5714372.png)


![5-[(4-carboxybutanoyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B5714381.png)